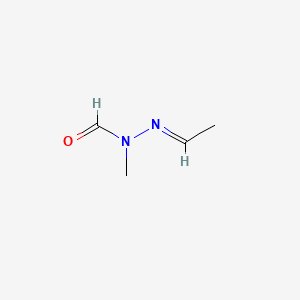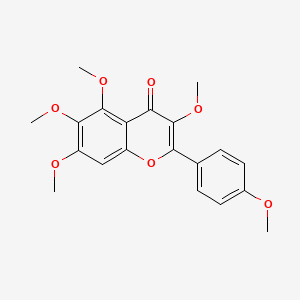
Estrone hemisuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone hemisuccinate: is a synthetic estrogen compound derived from estrone, a naturally occurring estrogen hormone. It is used in various medical and scientific applications due to its estrogenic properties. This compound is often utilized in hormone replacement therapy and research involving estrogenic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estrone hemisuccinate is synthesized by esterifying estrone with succinic anhydride. The reaction typically involves dissolving estrone in a suitable solvent such as pyridine or dimethylformamide, followed by the addition of succinic anhydride. The mixture is then heated to promote the esterification reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Estrone hemisuccinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield estrone and succinic acid.
Oxidation: this compound can be oxidized to form estrone-3,17-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Estrone and succinic acid.
Oxidation: Estrone-3,17-dione.
Reduction: Estradiol hemisuccinate.
Aplicaciones Científicas De Investigación
Estrone hemisuccinate is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other estrogenic compounds and derivatives.
Biology: Employed in studies investigating the role of estrogens in cellular processes and gene expression.
Medicine: Utilized in hormone replacement therapy for menopausal women and in the treatment of estrogen deficiency disorders.
Industry: Applied in the development of diagnostic assays and as a standard in analytical chemistry
Mecanismo De Acción
Estrone hemisuccinate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the estrogen receptor, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements on DNA. This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions .
Comparación Con Compuestos Similares
Estrone hemisuccinate is compared with other estrogenic compounds such as:
Estradiol hemisuccinate: Similar in structure but differs in the position of esterification.
Estrone sulfate: A sulfate ester of estrone, used in hormone replacement therapy.
Estriol hemisuccinate: Another estrogenic compound with a different hydroxylation pattern
Uniqueness: this compound is unique due to its specific esterification with succinic acid, which alters its solubility and pharmacokinetic properties compared to other estrogenic compounds. This modification can influence its absorption, distribution, metabolism, and excretion in the body .
Propiedades
Fórmula molecular |
C22H26O5 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,22-/m0/s1 |
Clave InChI |
VSHNBNRUBKFQCR-HVYAKZLKSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)






![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)

